3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18073662
InChI: InChI=1S/C8H9BrN2O2/c9-8-10-6(7(12)13)5-3-1-2-4-11(5)8/h1-4H2,(H,12,13)
SMILES:
Molecular Formula: C8H9BrN2O2
Molecular Weight: 245.07 g/mol

3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid

CAS No.:

Cat. No.: VC18073662

Molecular Formula: C8H9BrN2O2

Molecular Weight: 245.07 g/mol

* For research use only. Not for human or veterinary use.

3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid -

Specification

Molecular Formula C8H9BrN2O2
Molecular Weight 245.07 g/mol
IUPAC Name 3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid
Standard InChI InChI=1S/C8H9BrN2O2/c9-8-10-6(7(12)13)5-3-1-2-4-11(5)8/h1-4H2,(H,12,13)
Standard InChI Key QSRDYGUJFPKCDA-UHFFFAOYSA-N
Canonical SMILES C1CCN2C(=C(N=C2Br)C(=O)O)C1

Introduction

3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound that combines both nitrogen and bromine atoms within its structure. This compound is characterized by its molecular formula, C₈H₉BrN₂O₂, and a molecular weight of approximately 245.07 g/mol . The presence of a bromine atom and a carboxylic acid functional group contributes to its unique chemical properties and potential biological activities.

Chemical Data:

PropertyValue
Molecular FormulaC₈H₉BrN₂O₂
Molecular Weight245.07 g/mol
CAS Number1780186-14-2
LogP1.41
Heavy Atoms Count13
Rotatable Bond Count1
Number of Rings2

Synthesis and Applications

The synthesis of 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid typically involves bromination reactions of imidazo[1,5-a]pyridine derivatives. This compound serves as a versatile building block in synthetic chemistry, contributing to various applications across fields such as pharmaceuticals and materials science.

Synthesis Methods:

  • Bromination Reactions: Commonly used to introduce the bromine atom into the imidazo[1,5-a]pyridine ring system.

  • Functional Group Transformations: The carboxylic acid group can undergo various transformations to modify the compound's properties.

Biological Activity and Research Findings

Research on the interaction of 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid with biological targets indicates its potential for modulating enzyme activity and receptor function. Studies focus on understanding the binding mechanisms and resultant biological effects, which could pave the way for new therapeutic strategies.

Biological Activity:

TargetPotential Activity
EnzymesModulation of enzyme activity
ReceptorsInfluence on receptor function

Comparison with Similar Compounds

Several compounds share structural similarities with 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid, including:

  • 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid: This compound has a similar imidazo structure but with a different positioning of the carboxylic acid group.

  • 3-bromo-7-(tert-butoxy)carbonyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid: Contains a pyrazine ring instead of pyridine, affecting reactivity due to the substituted carbonyl group.

Comparison Table:

CompoundStructureKey Differences
3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acidSimilar imidazo structureDifferent carboxylic acid position
3-bromo-7-(tert-butoxy)carbonyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acidContains pyrazine ringSubstituted carbonyl affects reactivity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator